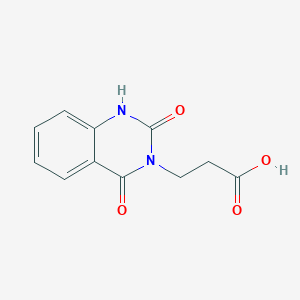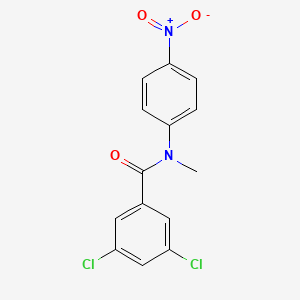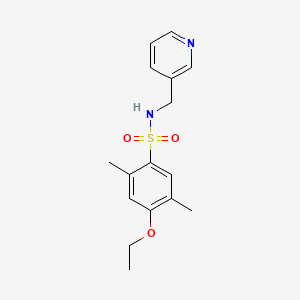![molecular formula C15H20N2O4 B2717347 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid CAS No. 940477-91-8](/img/structure/B2717347.png)
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a butyrylamino group attached to an aniline moiety, which is further connected to a pentanoic acid chain. It is used in various research applications, particularly in the field of proteomics .
准备方法
The synthesis of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid typically involves the following steps:
Formation of the butyrylamino group: This can be achieved by reacting butyric acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the butyrylamino aniline intermediate.
Attachment to the pentanoic acid chain: The intermediate is then reacted with glutaric anhydride under basic conditions to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反应分析
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl groups into alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
作用机制
The mechanism of action of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The butyrylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. The aniline moiety can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to changes in protein conformation, stability, and activity, thereby influencing various biological processes .
相似化合物的比较
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid can be compared with other similar compounds, such as:
5-[4-(Acetylamino)anilino]-5-oxopentanoic acid: This compound has an acetylamino group instead of a butyrylamino group, leading to differences in hydrophobicity and reactivity.
5-[4-(Propionylamino)anilino]-5-oxopentanoic acid: The presence of a propionylamino group results in distinct chemical and biological properties compared to the butyrylamino derivative.
5-[4-(Benzoylamino)anilino]-5-oxopentanoic acid: The benzoylamino group introduces aromaticity, affecting the compound’s interactions with proteins and other biomolecules.
The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s chemical reactivity and biological activity.
属性
IUPAC Name |
5-[4-(butanoylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYALWFVXWRKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
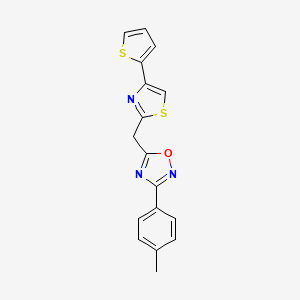
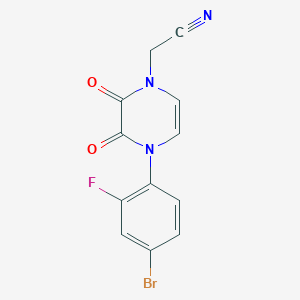
![tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate](/img/structure/B2717275.png)

![N-[(4-chlorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2717277.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2717283.png)
